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molecular formula C11H10N2O3 B1610761 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 60872-14-2

5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1610761
M. Wt: 218.21 g/mol
InChI Key: GEFMBCVBUSXTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664257B2

Procedure details

600 mg (2.94 mmol) of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid were dissolved in 30 ml of DMF, 1.92 (5.9 mmol) of cesium carbonate and 1.04 g (7.35 mmol) of iodomethane were added, and the resulting mixture was heated for 4 h to 80° C. The mixture was filtrated and the solvent removed in vacuo. The residue was dissolved in 20 ml of MOH and 5.9 ml of an aqueous 1 M solution of sodium hydroxide. After stirring overnight the reaction was complete. The solvent was removed and the residue subjected to preparative HPLC to give the title compound in a yield of 38%.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.92
Quantity
5.9 mmol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.04 g
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([OH:15])=[O:14])[CH:3]=1.[C:16](=O)([O-])[O-].[Cs+].[Cs+].IC>CN(C=O)C>[CH3:16][O:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([OH:15])=[O:14])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
OC1=CC(=NN1C1=CC=CC=C1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
1.92
Quantity
5.9 mmol
Type
reactant
Smiles
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.04 g
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated for 4 h to 80° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of MOH and 5.9 ml of an aqueous 1 M solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(=NN1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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